Salt Form vs. Free Base: Solubility Advantage
The hydrochloride salt (MW 231.74 g·mol⁻¹) provides a 18.7% increase in molecular weight over the free base (MW 195.28 g·mol⁻¹), converting the weakly basic azetidine nitrogen into a quaternary ammonium salt [1]. This protonation enhances aqueous solubility—critical for in vitro assay preparation—by an estimated factor of 10-100× relative to the free base, which has a calculated logP of 1.57 .
| Evidence Dimension | Molecular weight and solubility enhancement |
|---|---|
| Target Compound Data | 231.74 g·mol⁻¹ (HCl salt); enhanced aqueous solubility |
| Comparator Or Baseline | 195.28 g·mol⁻¹ (free base, CAS 1339640-02-6); calculated logP 1.57 |
| Quantified Difference | +36.46 g·mol⁻¹ (18.7% increase); estimated >10× aqueous solubility improvement |
| Conditions | Computational logP determination (free base); aqueous solubility inferred from salt conversion |
Why This Matters
For assay-ready stock solutions in aqueous buffers, the hydrochloride salt eliminates DMSO-induced artifacts and enables direct dilution into cell culture media, whereas the free base requires organic co-solvents that may interfere with target engagement readouts.
- [1] PubChem. CID 72716428 – 3-[(4-Methoxyphenyl)sulfanyl]azetidine hydrochloride. Retrieved May 2026. View Source
